![molecular formula C16H16ClN5O2 B3011660 3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide CAS No. 2034282-06-7](/img/structure/B3011660.png)

3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

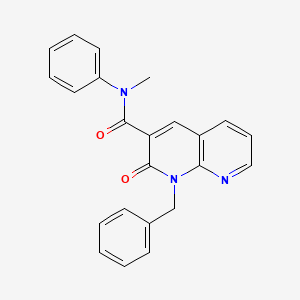

The compound “3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide” belongs to a class of compounds known as triazolopyrazines . These are heterocyclic compounds containing a pyrazine ring fused to a triazole ring . The compound also contains a chlorophenyl group and a propanamide group .

Aplicaciones Científicas De Investigación

Anticancer Activities

The compound has been investigated for its potential as an anticancer agent. Specifically, it falls into the category of [1,2,4]triazolo [4,3-a]quinoxaline derivatives . These derivatives have demonstrated DNA intercalation activities, making them promising candidates for cancer treatment . Notably, they were evaluated against several cancer cell lines, including HepG2, HCT-116, and MCF-7. Among these, MCF-7 cells were found to be particularly sensitive to the influence of the new derivatives. Compound 12d showed the highest potency, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT116), and 17.12 μM (MCF-7). Although it displayed activity lower than doxorubicin, it serves as a template for future design and optimization of more potent analogs .

Adenosine Receptor Antagonists

Another avenue of research involves the compound’s potential as an adenosine receptor antagonist . By evaluating different moieties on the 6-aryl ring, researchers aim to obtain potent and selective human A~2A~ adenosine receptor antagonists .

Anti-Tumor Activity

The compound has also shown excellent anti-tumor activity against various cancer cell lines. For instance, compound 22i exhibited remarkable activity against A549, MCF-7, and HeLa cancer cells, with IC50 values of 0.83 μM , 0.15 μM , and 2.85 μM , respectively. Additionally, it displayed superior c-Met kinase inhibition ability at the nanomolar level (IC~50~ = 48 nM ) .

Bioisosterism-Guided Approach

Researchers have explored a set of sixteen triazoloquinazoline derivatives for their anticancer activity against four human cancer cell lines. Some of these derivatives demonstrated comparable cytotoxic activity to that of doxorubicin, a reference anticancer drug .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Poly (ADP-ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP, by binding to its active site . This interaction can inhibit the normal function of PARP, which may lead to the disruption of cellular processes such as DNA repair .

Biochemical Pathways

The inhibition of PARP can affect various biochemical pathways. One of the most significant is the DNA repair pathway . When PARP is inhibited, the repair of single-strand DNA breaks is impaired. This can lead to the accumulation of DNA damage, potentially causing cell death .

Pharmacokinetics

Similar compounds have been shown to have good oral bioavailability and are able to effectively reach their target sites .

Result of Action

The result of the compound’s action is the inhibition of PARP, leading to the disruption of DNA repair processes. This can cause the accumulation of DNA damage, leading to cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action .

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O2/c1-24-16-15-21-20-13(22(15)8-7-18-16)10-19-14(23)6-5-11-3-2-4-12(17)9-11/h2-4,7-9H,5-6,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBMKSYJNIWICRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN2C1=NN=C2CNC(=O)CCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3011579.png)

![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)

![(2Z,4E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(furan-2-yl)penta-2,4-dienamide](/img/structure/B3011592.png)

![3-[(2-Bromo-5-fluorophenyl)formamido]propanoic acid](/img/structure/B3011597.png)

![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)